molecular formula C15H26 B218421 Naphthalene, decahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S,4S,4aS,6S,8aS)-, didehydro deriv. CAS No. 29350-73-0

Naphthalene, decahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S,4S,4aS,6S,8aS)-, didehydro deriv.

Cat. No.: B218421
CAS No.: 29350-73-0
M. Wt: 206.37 g/mol
InChI Key: USDOQCCMRDNVAH-KKUMJFAQSA-N
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Description

Beta-Cadinene, also known as b-cadinene or cadina-3, 9-diene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Beta-Cadinene is considered to be a practically insoluble (in water) and relatively neutral molecule. Beta-Cadinene has been primarily detected in saliva. Within the cell, Beta-cadinene is primarily located in the membrane (predicted from logP) and cytoplasm. Beta-Cadinene is a green and woody tasting compound that can be found in common oregano, common thyme, ginger, and sweet basil. This makes Beta-cadinene a potential biomarker for the consumption of these food products.

Properties

IUPAC Name

3,8-dimethyl-5-propan-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene
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InChI

InChI=1S/C15H26/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,10-11,13-15H,5,7-9H2,1-4H3
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InChI Key

KGBJOURASGCRPP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1CCC2C(C1)C(CC=C2C)C(C)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C15H26
Record name CADINENE
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Molecular Weight

206.37 g/mol
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Physical Description

Cadinene is a clear yellow to lime green oily liquid with a characteristic odor. (NTP, 1992)
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Boiling Point

-184 °F at 9 mmHg (NTP, 1992)
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Flash Point

greater than 230 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Density

0.908 to 0.925 at 77 °F (NTP, 1992)
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Vapor Pressure

40 mmHg at 355.6 °F ; 1 mmHg at 214.3 °F; 760 mmHg at 527 °F (NTP, 1992)
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CAS No.

29350-73-0
Record name CADINENE
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Record name Naphthalene, decahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S,4S,4aS,6S,8aS)-, didehydro deriv.
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Record name [1S-(1α,4α,4aα,6α,8aβ)]-decahydro-4-isopropyl-1,6-dimethylnaphthalene, didehydro derivative
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthalene, decahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S,4S,4aS,6S,8aS)-, didehydro deriv.
Reactant of Route 2
Naphthalene, decahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S,4S,4aS,6S,8aS)-, didehydro deriv.
Reactant of Route 3
Naphthalene, decahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S,4S,4aS,6S,8aS)-, didehydro deriv.
Reactant of Route 4
Naphthalene, decahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S,4S,4aS,6S,8aS)-, didehydro deriv.
Reactant of Route 5
Naphthalene, decahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S,4S,4aS,6S,8aS)-, didehydro deriv.
Reactant of Route 6
Naphthalene, decahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S,4S,4aS,6S,8aS)-, didehydro deriv.

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